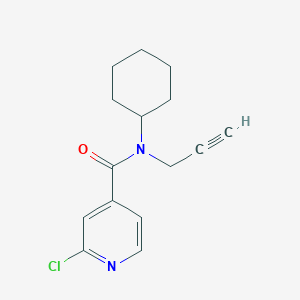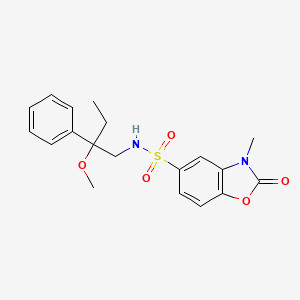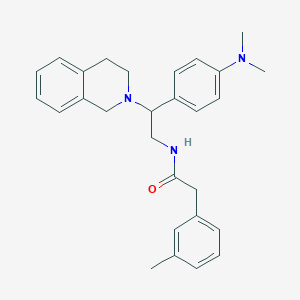
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide is a compound with a distinctive chemical structure Known for its multiple rings and functional groups, it features a combination of aromatic and aliphatic characteristics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide involves multi-step organic reactions. One common route starts with the formation of the 3,4-dihydroisoquinoline ring system, followed by alkylation to attach the dimethylaminophenyl group. The final step generally includes the acetamide formation through a condensation reaction with m-tolylacetic acid.
Industrial Production Methods
Industrial production may utilize similar synthetic strategies but optimized for large-scale operations. This often involves the use of catalytic processes to improve yield and reduce by-products. Solvent systems and temperature controls are critical for maintaining efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: This compound can undergo oxidation, particularly at the isoquinoline ring, which may lead to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the acetamide group, resulting in the formation of amines.
Substitution: Electrophilic aromatic substitution is possible due to the presence of the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts for Substitution: Lewis acids like aluminum chloride or iron chloride.
Major Products Formed from These Reactions
Oxidation leads to quinoline derivatives.
Reduction results in secondary or tertiary amines.
Substitution can introduce various functional groups to the aromatic ring.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide finds applications in:
Chemistry: Used as a building block in organic synthesis due to its multiple functional groups.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Studied for its pharmacological properties, particularly in nervous system disorders.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The compound's mechanism of action is influenced by its ability to interact with specific molecular targets. In biological systems, it can act as a ligand, binding to receptors and modulating their activity. The pathways involved often include signal transduction cascades that lead to various physiological effects.
Comparison with Similar Compounds
When compared to similar compounds such as N-(2-(isoquinolin-1-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide and N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethyl)-2-(m-tolyl)acetamide, the unique structural features of our compound of interest, particularly the dimethylaminophenyl group, confer distinct pharmacological and chemical properties.
List of Similar Compounds
N-(2-(isoquinolin-1-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-methoxyphenyl)ethyl)-2-(m-tolyl)acetamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-hydroxyphenyl)ethyl)-2-(m-tolyl)acetamide
Thus, N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2-(m-tolyl)acetamide represents an intriguing chemical entity with diverse applications in science and industry, underpinned by its unique structural attributes.
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H33N3O/c1-21-7-6-8-22(17-21)18-28(32)29-19-27(24-11-13-26(14-12-24)30(2)3)31-16-15-23-9-4-5-10-25(23)20-31/h4-14,17,27H,15-16,18-20H2,1-3H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCHCOGRDQGBWTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H33N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
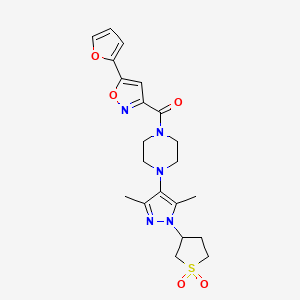

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2947366.png)
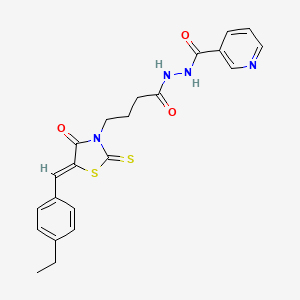
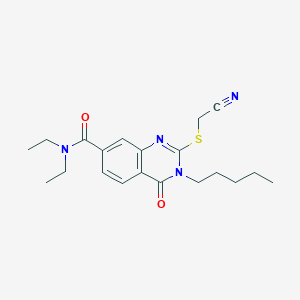
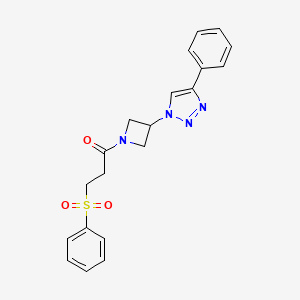
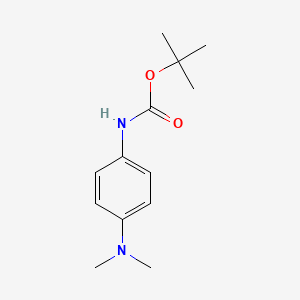
![2-methoxy-4,5-dimethyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2947374.png)
![(E)-1-(1H-benzo[d]imidazol-1-yl)-3-(4-methoxy-3-(piperidin-1-ylsulfonyl)phenyl)prop-2-en-1-one](/img/structure/B2947375.png)
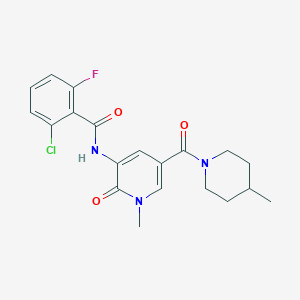
![8-(2-bromobenzoyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2947380.png)
